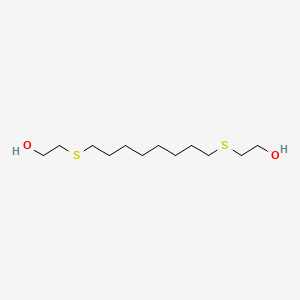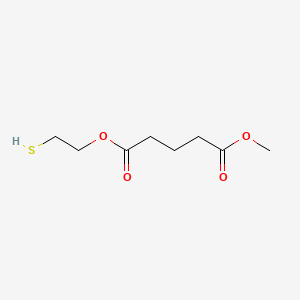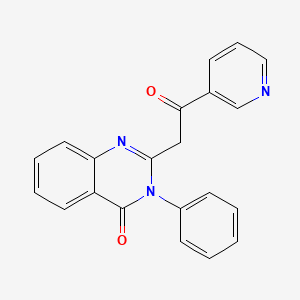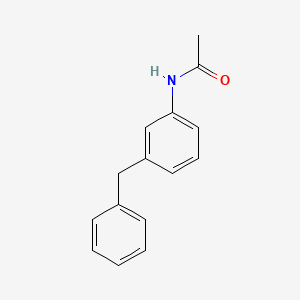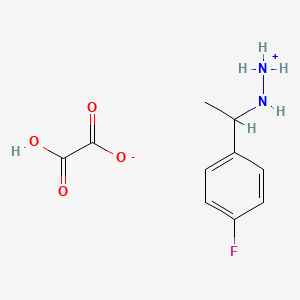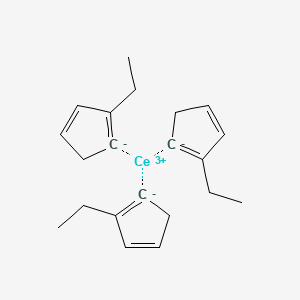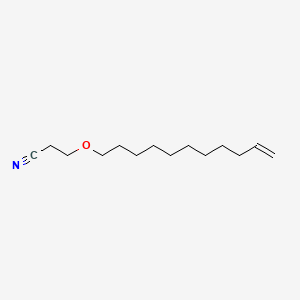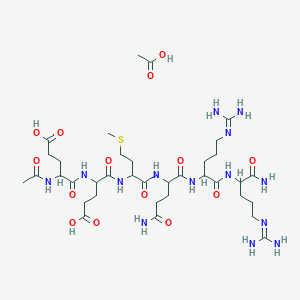
Argireline acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argireline acetate, also known as acetyl hexapeptide-8, is a synthetic peptide composed of six amino acids. It is widely recognized for its anti-aging properties, particularly in reducing the appearance of fine lines and wrinkles. This compound mimics the N-terminal end of SNAP-25, a substrate of botulinum toxin, and is often referred to as a safer alternative to botulinum toxin in cosmetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Argireline acetate is primarily synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups .
Coupling Reaction: The first amino acid is attached to the resin, followed by the removal of the Fmoc group. Subsequent amino acids are then coupled one by one using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: After the peptide chain is fully assembled, the protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Industrial Production Methods
In industrial settings, the production of this compound involves a combination of solid-phase and liquid-phase synthesis to optimize yield and reduce costs. The use of high-loading resins and efficient coupling reagents helps in scaling up the production while maintaining high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Argireline acetate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can be used to reverse oxidation.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) can be used for reduction reactions.
Substitution Reagents: Various amino acid derivatives and coupling agents are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide
Reduction: Restored methionine
Substitution: Peptide analogs with modified amino acid sequences
Applications De Recherche Scientifique
Argireline acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
Argireline acetate exerts its effects by inhibiting the release of acetylcholine at the neuromuscular junction. This inhibition occurs through the destabilization of the SNARE complex, which is essential for vesicle docking and neurotransmitter release . By blocking acetylcholine release, this compound reduces muscle contractions, leading to a relaxation of facial muscles and a reduction in the appearance of expression lines and wrinkles .
Comparaison Avec Des Composés Similaires
Argireline acetate is often compared to other peptides and compounds with similar anti-aging properties. Some of these include:
Botulinum Toxin (Botox): Both this compound and botulinum toxin inhibit muscle contractions, but this compound does so without breaking any components of the SNARE complex, making it a safer alternative
Palmitoyl Pentapeptide-4: This peptide also promotes collagen production and reduces wrinkles but works through different molecular pathways.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties, this peptide also enhances skin elasticity and firmness.
This compound stands out due to its specific mechanism of action, which mimics the N-terminal end of SNAP-25, providing a targeted approach to muscle relaxation and wrinkle reduction .
Propriétés
Formule moléculaire |
C36H64N14O14S |
|---|---|
Poids moléculaire |
949.0 g/mol |
Nom IUPAC |
4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C34H60N14O12S.C2H4O2/c1-17(49)43-20(8-11-25(51)52)29(57)47-22(9-12-26(53)54)31(59)48-23(13-16-61-2)32(60)46-21(7-10-24(35)50)30(58)45-19(6-4-15-42-34(39)40)28(56)44-18(27(36)55)5-3-14-41-33(37)38;1-2(3)4/h18-23H,3-16H2,1-2H3,(H2,35,50)(H2,36,55)(H,43,49)(H,44,56)(H,45,58)(H,46,60)(H,47,57)(H,48,59)(H,51,52)(H,53,54)(H4,37,38,41)(H4,39,40,42);1H3,(H,3,4) |
Clé InChI |
KUOYHRQPSCEGDA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




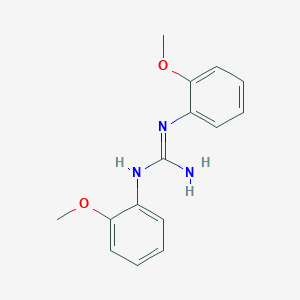

![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
